molecular formula C18H20N4O3 B2992702 Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235292-09-7

Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2992702
CAS No.: 1235292-09-7
M. Wt: 340.383
InChI Key: HMIWDUVMMQXLLJ-UHFFFAOYSA-N
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Description

Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a pyrazine-2-carboxamido moiety linked via a methylene bridge to the piperidine ring, with a phenyl ester group at the 1-position. This structure combines aromatic (phenyl), heterocyclic (pyrazine), and amide functionalities, making it a candidate for drug discovery, particularly in targeting enzymes or receptors that recognize nitrogen-rich scaffolds.

Properties

IUPAC Name

phenyl 4-[(pyrazine-2-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17(16-13-19-8-9-20-16)21-12-14-6-10-22(11-7-14)18(24)25-15-4-2-1-3-5-15/h1-5,8-9,13-14H,6-7,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIWDUVMMQXLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC=CN=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazine moiety can interact with nucleophilic sites on proteins or DNA, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogous piperidine derivatives:

Table 1: Structural Comparison of Piperidine-Based Compounds
Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Notable Substituents
Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate (hypothetical) C22H25N3O4S* ~427.5 Pyrazine-2-carboxamido, phenyl ester Pyrazine ring, phenyl ester
tert-Butyl 4-(pyrazine-2-carboxamido)piperidine-1-carboxylate (1338468-86-2) C23H25N3O3 306.36 Pyrazine-2-carboxamido, tert-butyl ester tert-butyl ester
(3,5-Dichlorophenyl)methyl 4-[4-(sulfamoylamino)benzamido]piperidine-1-carboxylate C21H22Cl2N4O5S 513.39 Sulfamoylamino, dichlorophenyl ester 3,5-Dichlorophenyl, sulfamoyl group
Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (1235102-94-9) C17H23N3O4S 365.4 Methylthio phenyl, methyl ester Methylthio group, methyl ester

*Estimated based on structural similarity to .

Key Observations:

Pyrazine vs.

Substituent Effects : The dichlorophenyl group in increases hydrophobicity and electron-withdrawing effects, which may enhance target binding affinity, while the methylthio group in introduces sulfur-mediated interactions (e.g., van der Waals, weak hydrogen bonds).

Physicochemical Properties

  • Lipophilicity : The phenyl ester in the target compound likely confers higher logP compared to methyl or tert-butyl esters, favoring passive diffusion across biological membranes.
  • Solubility : Pyrazine’s nitrogen atoms may improve aqueous solubility relative to dichlorophenyl or methylthio-substituted analogs.
  • Metabolic Stability : Esters are prone to hydrolysis, but the phenyl group may slow enzymatic degradation compared to methyl esters .

Biological Activity

Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a piperidine ring substituted with a phenyl group and a pyrazine carboxamide moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer pathways and inflammation. Specifically, the pyrazine moiety is known to enhance the cytotoxic effects against cancer cells by inhibiting key signaling pathways.

Anticancer Activity

A study highlighted that derivatives of pyrazine compounds demonstrate significant cytotoxicity against several cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) with an IC50 value comparable to established chemotherapeutics like gemcitabine . The presence of the pyrazine ring is crucial, as modifications leading to pyridine or pyrimidine derivatives resulted in reduced potency .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the piperidine and pyrazine components can significantly impact biological activity. For instance, substituents on the pyrazine ring influence both the binding affinity and selectivity towards target enzymes such as phosphodiesterase 10, which is implicated in various neurodegenerative diseases .

Compound IC50 (μM) Target
QN5230.11MIA PaCa-2 Cancer Cells
Pyrazine Derivative A0.25Phosphodiesterase 10
Pyrazine Derivative B0.35EGFR

Pharmacological Profile

This compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Demonstrated significant inhibition of tumor growth in vitro.
  • Anti-inflammatory Effects : Similar compounds have shown to reduce pro-inflammatory cytokines in cell culture models .
  • Antimicrobial Properties : Some derivatives have been tested for their ability to inhibit bacterial growth, showing promising results against pathogens such as Staphylococcus aureus .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A recent study evaluated a series of pyrazole derivatives that displayed potent anticancer properties when combined with doxorubicin, indicating a potential synergistic effect in treating resistant cancer types .
  • Another case study demonstrated that modifications to the piperidine structure could enhance analgesic effects in neuropathic pain models, suggesting broader therapeutic applications beyond oncology .

Q & A

Q. What experimental approaches validate target engagement of this compound in vivo?

  • Methodological Answer : Radiolabeled analogs (e.g., 11C^{11}C-tagged piperidine derivatives) enable positron emission tomography (PET) imaging to quantify brain distribution. For example, [$ ^{11}C $$ I-58, a BRD4 inhibitor, used prep-HPLC purification and TFA deprotection to achieve >99% radiochemical purity for in vivo tracking . Activity-based protein profiling (ABPP) with fluorophosphonate probes can confirm enzyme occupancy .

Data Analysis & Experimental Design

Q. How can researchers differentiate between reversible and irreversible inhibition mechanisms for this compound?

  • Methodological Answer : Pre-incubation time-course assays are critical. Irreversible inhibitors (e.g., JZL-184) show time-dependent activity loss upon dilution, whereas reversible inhibitors regain activity. LC-MS/MS analysis of enzyme adducts (e.g., MAGL-JZL-184 covalent complexes) provides direct evidence .

Q. What statistical methods are appropriate for analyzing dose-response curves in enzyme inhibition studies?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) calculate IC50_{50} values. For allosteric modulators, the Hill coefficient (>1) indicates cooperativity. Outliers in triplicate assays (e.g., ±15% variability) should be excluded to ensure reproducibility .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and fume hoods due to potential neurotoxicity (H300-H313 hazard codes). Storage at -20°C under nitrogen prevents hydrolysis of the carbamate group . Spills require neutralization with 5% sodium bicarbonate before disposal .

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